molecular formula C10H13Cl2NO B6222539 8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2758002-04-7

8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6222539
CAS No.: 2758002-04-7
M. Wt: 234.1
InChI Key:
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Description

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (8-Cl-7-OMe-THQ-HCl) is a synthetic compound with a wide range of applications in the scientific research field. It is used in various biochemical and physiological studies due to its unique structure and properties. This compound has been studied for its potential use in drug development, as well as its potential to modulate the activity of certain enzymes. 8-Cl-7-OMe-THQ-HCl is also a useful tool to study the structure and function of proteins, as well as the mechanism of action of various drugs.

Scientific Research Applications

8-Cl-7-OMe-THQ-HCl has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as the mechanism of action of various drugs. 8-Cl-7-OMe-THQ-HCl has also been used in studies of enzyme inhibition and enzyme activation. In addition, 8-Cl-7-OMe-THQ-HCl has been used to study the effect of various drugs on the activity of various enzymes.

Mechanism of Action

The mechanism of action of 8-Cl-7-OMe-THQ-HCl is not fully understood. However, it is believed that 8-Cl-7-OMe-THQ-HCl binds to the active site of certain enzymes and modulates their activity. It is also believed that 8-Cl-7-OMe-THQ-HCl can inhibit or activate certain enzymes depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Cl-7-OMe-THQ-HCl are not fully understood. However, it is believed that 8-Cl-7-OMe-THQ-HCl can modulate the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. For example, 8-Cl-7-OMe-THQ-HCl has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of 8-Cl-7-OMe-THQ-HCl for lab experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to modulate the activity of certain enzymes. The limitations of 8-Cl-7-OMe-THQ-HCl for lab experiments include its instability in the presence of light, its susceptibility to hydrolysis, and its potential to interact with other compounds.

Future Directions

There are a variety of potential future directions for 8-Cl-7-OMe-THQ-HCl. These include further research into its mechanism of action, its potential use in drug development, its potential to modulate the activity of certain enzymes, and its potential to interact with other compounds. In addition, further research into the biochemical and physiological effects of 8-Cl-7-OMe-THQ-HCl is needed to better understand its potential applications. Finally, further research is needed to better understand the advantages and limitations of 8-Cl-7-OMe-THQ-HCl for lab experiments.

Synthesis Methods

8-Cl-7-OMe-THQ-HCl can be synthesized through a variety of methods. One of the most common methods involves the reaction of 7-methoxy-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base catalyst. This method produces 8-Cl-7-OMe-THQ-HCl in a single step. Other methods involve the reaction of 7-methoxy-1,2,3,4-tetrahydroquinoline with other chloroacetyl derivatives in the presence of a base catalyst. This method produces 8-Cl-7-OMe-THQ-HCl in two steps.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and chlorination to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium hydroxide to form 2-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Cyclization of the intermediate product with phosphorus oxychloride to form 8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline.", "Step 3: Chlorination of the tetrahydroquinoline with hydrochloric acid to form 8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride." ] }

2758002-04-7

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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